molecular formula C17H16N2O3S B4890275 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoic acid

2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoic acid

Cat. No.: B4890275
M. Wt: 328.4 g/mol
InChI Key: LGPFPZPACCUANZ-UHFFFAOYSA-N
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Description

2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoic acid is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a methyl group, a phenyl group, and a butanoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 2-aminothiophenol and ethyl acetoacetate, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving controlled temperatures, pH adjustments, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoic acid apart from similar compounds is its specific substitution pattern and the presence of the butanoic acid moiety. These structural features contribute to its unique chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-3-12(17(21)22)19-9-18-15-14(16(19)20)13(10(2)23-15)11-7-5-4-6-8-11/h4-9,12H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPFPZPACCUANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=NC2=C(C1=O)C(=C(S2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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